molecular formula C11H14N2O2 B182804 N,N'-Benzylidenebisacetamide CAS No. 6907-68-2

N,N'-Benzylidenebisacetamide

Cat. No. B182804
CAS RN: 6907-68-2
M. Wt: 206.24 g/mol
InChI Key: JFUUKHUKGAQKIW-UHFFFAOYSA-N
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Description

N,N'-Benzylidenebisacetamide is a compound that is structurally characterized by the presence of a benzylidene moiety bridging two acetamide groups. While the provided papers do not directly discuss N,N'-Benzylidenebisacetamide, they do provide insights into similar compounds, which can be used to infer some of the properties and activities of N,N'-Benzylidenebisacetamide. For instance, compounds with benzyl and acetamide groups have been studied for their anticonvulsant and pain-attenuating activities , as well as their potential biological activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of N-benzyl 2-amino-2-(hetero)aromatic acetamides involves the conversion of phenyl acetic acid into various intermediates before obtaining the target compounds . Similarly, the synthesis of N-aryl(phenoxy, benzylidene)acetyl-1,4-benzoquinone monoimines includes the reaction of aminophenols with different acyl chlorides . These methods suggest that the synthesis of N,N'-Benzylidenebisacetamide would likely involve the formation of a benzylidene bridge between two acetamide groups, possibly through a condensation reaction.

Molecular Structure Analysis

The molecular structure of compounds similar to N,N'-Benzylidenebisacetamide is often confirmed using spectral techniques. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been determined, showing specific interplanar angles between amide groups and the presence of hydrogen bonding . These structural analyses are crucial for understanding the conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of compounds with benzylidene and acetamide groups can be quite diverse. For example, N-Benzylidene-α-acetamidobenzylamine can react with dialkylamines to afford new benzylidenediamine type compounds . This suggests that N,N'-Benzylidenebisacetamide could also participate in reactions with amines, potentially leading to the formation of new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the presence of hydrogen bonds in the crystal structures of related compounds like 3'-methylacetanilide and N-benzylthioacetamide contributes to their solid-state properties and could influence their melting points, solubility, and spectral characteristics . The crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide also shows intermolecular hydrogen bonding, which is a common feature that can affect the physical properties of such compounds .

Scientific Research Applications

Chemical Synthesis and Reactivity

N,N'-Benzylidenebisacetamide has been explored in the context of chemical synthesis. One study in the 1960s investigated its reactivity with 2, 4-xylenol, leading to the formation of N-(α-alkyl-2-hydroxy-3, 5-dimethylbenzyl) acetamide by substitution of α-acetamidoalkyl group. This research emphasized its utility in organic synthesis and the influence of amide residues on the reaction process (Ishidate, Sekiya, & Yanaihara, 1960).

Biological Applications and Enzyme Inhibition

N,N'-Benzylidenebisacetamide derivatives have been studied for their biological activities. For instance, certain derivatives have shown inhibition properties against human inducible nitric- oxide synthase (iNOS), demonstrating their potential in therapeutic applications, particularly in treating conditions associated with iNOS overexpression (Garvey et al., 1997).

Pharmaceutical Applications

The compound has been involved in the synthesis of various pharmaceutical agents. For example, it has been used in the preparation of anticonvulsant agents and in the synthesis of N-alkyl hydroxyacetamides (Zamudio Rivera, Carrillo, & Mancilla, 2000). Additionally, N-Benzylidene derivatives have been utilized in the synthesis of the paclitaxel side-chain, an important component in cancer treatment (Brown et al., 1998).

Safety And Hazards

Specific safety and hazard information for “N,N’-Benzylidenebisacetamide” is not available in the sources I found . It’s recommended to refer to Material Safety Data Sheets (MSDS) or similar resources for this information.

Future Directions

The future directions of research or applications involving “N,N’-Benzylidenebisacetamide” are not specified in the available sources . The potential for future work would depend on the specific properties and applications of this compound.

properties

IUPAC Name

N-[acetamido(phenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(14)12-11(13-9(2)15)10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUUKHUKGAQKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219125
Record name Acetamide, N,N'-benzylidenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Benzylidenebisacetamide

CAS RN

6907-68-2
Record name N,N′-(Phenylmethylene)bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6907-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Benzylidenebisacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006907682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Benzylidenebisacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N,N'-benzylidenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BENZYLIDENEBISACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJD1KQ9Y57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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